(4-Fluoro-phenylamino)-p-tolyl-acetic acid
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Overview
Description
(4-Fluoro-phenylamino)-p-tolyl-acetic acid is an organic compound that features a fluorinated phenyl group attached to an amino group, which is further connected to a p-tolyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-phenylamino)-p-tolyl-acetic acid typically involves the following steps:
Nitration: The starting material, p-toluidine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Fluorination: The amino group is then subjected to fluorination using a fluorinating agent like Selectfluor.
Acylation: The fluorinated aniline derivative is then acylated with acetic anhydride to introduce the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-phenylamino)-p-tolyl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to yield amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
(4-Fluoro-phenylamino)-p-tolyl-acetic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (4-Fluoro-phenylamino)-p-tolyl-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-phenylamino)-p-tolyl-acetic acid: shares structural similarities with compounds like (4-Fluoro-phenylamino)-benzoic acid and (4-Fluoro-phenylamino)-phenylacetic acid.
Uniqueness
- The presence of the p-tolyl-acetic acid moiety distinguishes this compound from its analogs, potentially offering unique pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-(4-fluoroanilino)-2-(4-methylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2/c1-10-2-4-11(5-3-10)14(15(18)19)17-13-8-6-12(16)7-9-13/h2-9,14,17H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUQEESBLUEEEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)NC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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